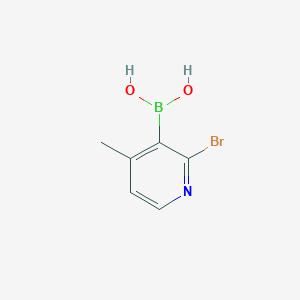

2-Bromo-4-methylpyridine-3-boronic acid

描述

2-Bromo-4-methylpyridine-3-boronic acid is a heteroaromatic boronic acid derivative with a pyridine core substituted at positions 2 (bromine), 3 (boronic acid group), and 4 (methyl group). This compound is of significant interest in pharmaceutical and materials chemistry due to its role in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds for synthesizing complex molecules .

The boronic acid group at position 3 facilitates coupling with aryl halides, while the bromine at position 2 can act as a leaving group or a site for further functionalization. The methyl group at position 4 introduces steric effects that may influence reactivity and selectivity in synthetic applications .

属性

IUPAC Name |

(2-bromo-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCPMHQORWIMRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1Br)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

This method leverages halogen-metal exchange to introduce a boronic acid group at position 3 of a pre-brominated pyridine scaffold. Starting with 2-bromo-4-methylpyridine, a lithium-halogen exchange reaction using n-butyllithium generates a reactive aryl lithium intermediate at position 3. Subsequent quenching with triisopropyl borate yields the boronic acid after acidic workup.

Key Steps :

-

Lithiation : Conducted at -78°C in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Borylation : Triisopropyl borate is added dropwise, followed by warming to room temperature.

-

Acid Hydrolysis : 2 M HCl hydrolyzes the boronate ester to the boronic acid.

Optimization Data :

This approach benefits from high regioselectivity but requires stringent anhydrous conditions and low temperatures to prevent side reactions.

Directed Ortho-Metallation (DoM) Strategy

Substrate Design and Catalysis

Directed ortho-metallation employs a directing group (e.g., amide or ester) to position a metal catalyst for subsequent borylation. For 2-bromo-4-methylpyridine, introducing a temporary directing group at position 3 enables iridium-catalyzed C-H borylation.

Procedure :

-

Directing Group Installation : React 2-bromo-4-methylpyridine with tert-butoxycarbonyl (Boc) anhydride to form a Boc-protected amine at position 3.

-

Iridium-Catalyzed Borylation : Use [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand in heptane at 80°C.

-

Deprotection : Remove the Boc group via trifluoroacetic acid (TFA) treatment.

Performance Metrics :

| Catalyst Loading | Ligand Ratio | Yield |

|---|---|---|

| 2 mol% Ir | 1:1 Ir:dtbpy | 58% |

This method avoids pre-functionalization of the pyridine ring but necessitates careful selection of directing groups to ensure compatibility with subsequent bromination steps.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling Methodology

Miyaura borylation facilitates the conversion of halogenated pyridines to their boronic acid derivatives. Starting with 2,3-dibromo-4-methylpyridine, this method selectively substitutes the bromide at position 3 with a boronic acid group.

Reaction Protocol :

-

Substrate Preparation : 2,3-Dibromo-4-methylpyridine is synthesized via bromination of 4-methylpyridine using N-bromosuccinimide (NBS) in dichloromethane.

-

Catalytic Borylation : React with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 100°C.

Selectivity Data :

| Position | Boronation Efficiency |

|---|---|

| 3 | 89% |

| 2 | <5% |

The high selectivity for position 3 is attributed to steric and electronic effects exerted by the methyl group at position 4.

Sequential Bromination and Borylation

Stepwise Functionalization

This two-step approach involves initial bromination of 4-methylpyridine-3-boronic acid to install the bromide at position 2. Electrophilic bromination is achieved using bromine in acetic acid under controlled conditions.

Synthetic Pathway :

-

Bromination : 4-Methylpyridine-3-boronic acid is treated with Br₂ in AcOH at 0°C for 2 hours.

-

Purification : Column chromatography isolates 2-bromo-4-methylpyridine-3-boronic acid.

Yield Comparison :

Challenges include managing the electron-withdrawing effects of the boronic acid, which can deactivate the ring toward electrophilic substitution.

Radical Bromination of Pre-Borylated Intermediates

Novel Radical Approach

Recent advances in radical chemistry enable regioselective bromination using N-bromosuccinimide (NBS) and a photoinitiator. This method is applied to 4-methylpyridine-3-boronic acid under UV light to generate the 2-bromo derivative.

Conditions :

-

Light Source : 365 nm UV lamp

-

Solvent : Acetonitrile

-

Catalyst : 2,2′-Azobis(2-methylpropionitrile) (AIBN)

Efficiency Metrics :

This method offers mild conditions and avoids harsh electrophilic reagents, making it suitable for acid-sensitive intermediates.

化学反应分析

Types of Reactions: 2-Bromo-4-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

Protodeboronation: Radical initiators and specific solvents are employed.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

Protodeboronation: The major product is the corresponding bromopyridine.

科学研究应用

2-Bromo-4-methylpyridine-3-boronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Bromo-4-methylpyridine-3-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form the final product . The boronic acid group plays a crucial role in facilitating these reactions by acting as a nucleophile.

相似化合物的比较

6-Bromo-4-methylpyridine-3-boronic Acid (CAS 1072945-75-5)

- Structure : Bromine at position 6, methyl at 4, boronic acid at 3.

- Molecular Weight : 215.84 g/mol .

- Key Differences : The bromine position (6 vs. 2 in the target compound) alters electronic and steric environments. Bromine at position 6 (meta to boronic acid) may reduce steric hindrance during coupling reactions compared to bromine at position 2 (ortho to boronic acid).

- Applications : Used as a medical intermediate, highlighting its relevance in drug synthesis .

6-Bromo-2,4-dimethylpyridine-3-boronic Acid (CAS 1072944-23-0)

2-Chloro-4-Methoxypyridine-3-boronic Acid (CAS 1072946-19-0)

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Bromine at 2, methyl at 3.

- Molecular Weight : 172.03 g/mol .

- Key Differences : Lacks the boronic acid group, rendering it unsuitable for cross-coupling. Primarily used as a halogenated building block in nucleophilic substitutions .

Physicochemical and Reactivity Comparison

Table 1: Properties of 2-Bromo-4-methylpyridine-3-boronic Acid and Analogs

| Compound | Molecular Weight (g/mol) | Substituents (Positions) | Key Reactivity Features |

|---|---|---|---|

| 2-Bromo-4-methylpyridine-3-boronic* | ~215.84 | Br (2), B(OH)₂ (3), CH₃ (4) | High steric hindrance; bromine for coupling |

| 6-Bromo-4-methylpyridine-3-boronic | 215.84 | Br (6), B(OH)₂ (3), CH₃ (4) | Lower steric hindrance; meta-bromine |

| 6-Bromo-2,4-dimethylpyridine-3-boro | 229.87 | Br (6), CH₃ (2,4), B(OH)₂ (3) | High steric bulk; slower coupling kinetics |

| 2-Chloro-4-Methoxypyridine-3-boronic | 187.39 | Cl (2), OCH₃ (4), B(OH)₂ (3) | Electron-donating methoxy; lower reactivity |

*Estimated based on analogs.

Reactivity Insights:

- Steric Effects : Methyl groups at position 4 (target compound) or 2 (6-bromo-2,4-dimethyl analog) hinder catalyst access to the boronic acid, reducing reaction rates .

- Electronic Effects : Bromine (electron-withdrawing) at position 2 stabilizes the boronic acid via inductive effects, enhancing its stability in acidic conditions compared to methoxy or chloro analogs .

- Coupling Efficiency : Bromine’s position (ortho vs. meta) influences regioselectivity. Ortho-bromine may lead to side reactions due to proximity to the boronic acid .

常见问题

Q. What are the common synthetic routes for preparing 2-Bromo-4-methylpyridine-3-boronic acid, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and boronation of pyridine derivatives. For example, bromination of 4-methylpyridine followed by directed ortho-metalation (DoM) using a strong base (e.g., LDA) and subsequent treatment with a boronating agent (e.g., B(OMe)₃) can yield the target compound . Critical parameters include:

- Temperature : Controlled low temperatures (−78°C to 0°C) to prevent side reactions.

- Solvent choice : Anhydrous THF or Et₂O for metalation steps .

- Protection of boronic acid : Use of stabilizing agents (e.g., pinacol) to prevent protodeboronation .

Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. How should researchers handle and store 2-Bromo-4-methylpyridine-3-boronic acid to prevent degradation?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis and oxidation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Pre-purify solvents (e.g., THF over Na/benzophenone) to eliminate moisture .

- Stability testing : Monitor via TLC or HPLC under varying conditions (pH, temperature) to assess degradation kinetics .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-Bromo-4-methylpyridine-3-boronic acid?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C4, bromo at C2) and boronic acid proton signals (~δ 7–9 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₆H₇BBrNO₂: 216.0 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% by area) .

Advanced Research Questions

Q. What strategies can optimize the steric and electronic effects of 2-Bromo-4-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Steric mitigation : Use bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates and reduce steric hindrance from the methyl group .

- Electronic tuning : Electron-deficient aryl partners (e.g., nitro-substituted) enhance reactivity with boronic acids. Solvent polarity (e.g., DMF/H₂O) improves charge separation .

- Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), and XPhos Pd G3 for turnover efficiency. Monitor via GC-MS or LC-MS .

Q. How can contradictory results in coupling efficiency with different palladium catalysts be systematically analyzed?

- Methodological Answer :

- Controlled variables : Fix substrate ratios, solvent, and temperature while varying catalysts. Use Design of Experiments (DoE) to identify interactions .

- Mechanistic studies : Conduct kinetic experiments (e.g., rate measurements via in situ IR) to compare oxidative addition rates.

- Impurity profiling : Assess boronic acid purity via ICP-MS for Pd leaching or residual base interference .

Q. What methodologies address the stability issues of 2-Bromo-4-methylpyridine-3-boronic acid under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Buffer solutions (pH 5–9) tested via ¹¹B NMR to track boronic acid ↔ boronate equilibrium. Acidic conditions (pH < 5) accelerate protodeboronation .

- Thermal analysis : TGA/DSC identifies decomposition thresholds (>120°C). Lyophilization improves long-term storage stability .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or chelators (EDTA) to inhibit metal-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。